1-(3'-Trifluoromethyl-biphenyl-4-yl)-ethylamine hydrochloride
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Overview
Description
1-(3'-Trifluoromethyl-biphenyl-4-yl)-ethylamine hydrochloride is a chemical compound characterized by its trifluoromethyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3'-Trifluoromethyl-biphenyl-4-yl)-ethylamine hydrochloride typically involves the following steps:
Biphenyl Derivative Formation: The biphenyl core is synthesized through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Amination: The ethylamine group is introduced through a nucleophilic substitution reaction, where an amine reacts with an appropriate halide precursor.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert functional groups to their less oxidized forms.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group or the amine group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: Nucleophiles like alkyl halides, amines, and alcohols are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Alcohols, amines, and alkanes.
Substitution Products: Various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological macromolecules.
Industry: It is used in the manufacturing of materials with enhanced chemical and physical properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(3'-Trifluoromethyl-biphenyl-4-yl)-ethylamine hydrochloride exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group can enhance the binding affinity of the compound to specific receptors or enzymes, leading to biological activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Biphenyl-4-yl-ethylamine: Similar structure but lacks the trifluoromethyl group.
Trifluoromethyl-biphenyl-4-yl-methanol: Contains a hydroxyl group instead of the amine group.
Trifluoromethyl-biphenyl-4-yl-acetamide: Contains an acetamide group instead of the ethylamine group.
Uniqueness: 1-(3'-Trifluoromethyl-biphenyl-4-yl)-ethylamine hydrochloride is unique due to the presence of both the trifluoromethyl group and the ethylamine group, which can impart distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
1-[4-[3-(trifluoromethyl)phenyl]phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N.ClH/c1-10(19)11-5-7-12(8-6-11)13-3-2-4-14(9-13)15(16,17)18;/h2-10H,19H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSWOVIHNVNEPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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